molecular formula C12H17NO B8327445 N-(1,1-dimethyl-2-m-tolylethyl)-formamide

N-(1,1-dimethyl-2-m-tolylethyl)-formamide

Cat. No. B8327445
M. Wt: 191.27 g/mol
InChI Key: WNRLPSVJJLSXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08829006B2

Procedure details

1.80 g (9.41 mmol) N-(1,1-dimethyl-2-m-tolylethyl)-formamide, 20 mL water and 20 mL conc. hydrochloric acid were refluxed for 2 h. The reaction mixture was diluted with 20 mL ice water and made alkaline with saturated potassium carbonate solution. The aqueous phase was extracted with DCM (2×20 mL). The organic phase was washed with water, dried on sodium sulphate and evaporated down i. vac. The residue was co-evaporated with toluene (2×).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:12]C=O)([CH3:11])[CH2:3][C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1.Cl.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:11][C:2]([NH2:12])([CH3:1])[CH2:3][C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC(CC=1C=C(C=CC1)C)(C)NC=O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice water
Quantity
20 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (2×20 mL)
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Name
Type
Smiles
CC(CC=1C=C(C=CC1)C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.